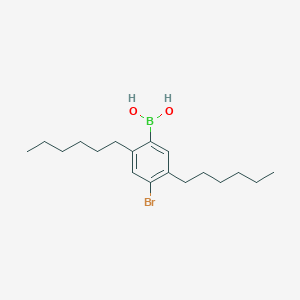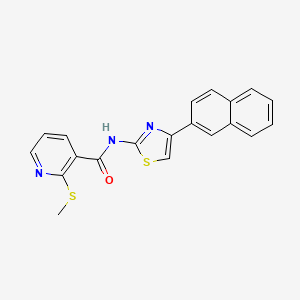
(4-Bromo-2,5-dihexylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2,5-dihexylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine and two hexyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-dihexylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, where the aryl bromide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation process.
Solvents: Tetrahydrofuran, toluene, or dimethylformamide are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
(4-Bromo-2,5-dihexylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: Used as a reagent in various catalytic processes to form carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of (4-Bromo-2,5-dihexylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparaison Avec Des Composés Similaires
- (4-Bromo-2,5-dimethylphenyl)boronic acid
- (4-Bromo-2,5-diphenylphenyl)boronic acid
- (4-Bromo-2,5-diethylphenyl)boronic acid
Comparison: (4-Bromo-2,5-dihexylphenyl)boronic acid is unique due to the presence of long hexyl chains, which can influence its solubility and reactivity compared to similar compounds with shorter alkyl chains or different substituents. The hexyl chains may also impact the compound’s behavior in various solvents and its interactions with other molecules in complex synthesis processes.
Propriétés
Numéro CAS |
122465-86-5 |
|---|---|
Formule moléculaire |
C18H30BBrO2 |
Poids moléculaire |
369.1 g/mol |
Nom IUPAC |
(4-bromo-2,5-dihexylphenyl)boronic acid |
InChI |
InChI=1S/C18H30BBrO2/c1-3-5-7-9-11-15-14-18(20)16(12-10-8-6-4-2)13-17(15)19(21)22/h13-14,21-22H,3-12H2,1-2H3 |
Clé InChI |
XOVGXKRZOJPIIG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1CCCCCC)Br)CCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13359233.png)
![6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359248.png)
![5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B13359253.png)

![6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359264.png)



![6-(2,3-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359285.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359293.png)

![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13359322.png)
![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13359327.png)
